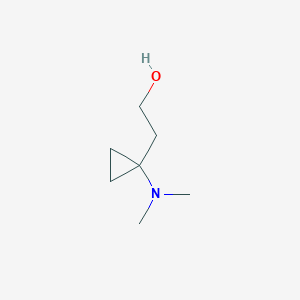![molecular formula C38H46N2O8 B12108749 Bis(2-methoxycarbonyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3,4-diphenylcyclobutane-1,2-dicarboxylate](/img/structure/B12108749.png)
Bis(2-methoxycarbonyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3,4-diphenylcyclobutane-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-diphénylcyclobutane-1,2-dicarboxylate de bis(2-méthoxycarbonyl-8-méthyl-8-azabicyclo[3.2.1]octan-3-yle): is a complex organic compound with the molecular formula C38H46N2O8 . This compound features a unique structure that includes a bicyclic octane ring system and a cyclobutane ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-methoxycarbonyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3,4-diphenylcyclobutane-1,2-dicarboxylate typically involves multiple steps. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core of the compound . This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions: this compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules . Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine: The compound’s structure is similar to that of tropane alkaloids, which are known for their biological activities
Industry: In the industrial sector, this compound can be used in the synthesis of pharmaceuticals and other fine chemicals .
Mechanism of Action
The mechanism of action for Bis(2-methoxycarbonyl-8-methyl-8-azabicyclo[32 given its structural similarity to tropane alkaloids, it is likely to interact with similar molecular targets and pathways . Tropane alkaloids typically exert their effects by inhibiting the reuptake of neurotransmitters such as dopamine and serotonin, thereby increasing their levels in the synaptic cleft.
Comparison with Similar Compounds
Similar Compounds:
Tropane Alkaloids: These include compounds like atropine and scopolamine, which share the 8-azabicyclo[3.2.1]octane scaffold.
Cyclobutane Derivatives: Compounds with similar cyclobutane structures, such as certain cyclobutane dicarboxylates.
Uniqueness: What sets Bis(2-methoxycarbonyl-8-methyl-8-azabicyclo[321]octan-3-yl) 3,4-diphenylcyclobutane-1,2-dicarboxylate apart is its combination of the bicyclic octane ring system and the cyclobutane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-methoxycarbonyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3,4-diphenylcyclobutane-1,2-dicarboxylate typically involves multiple steps. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core of the compound . This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(2-methoxycarbonyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3,4-diphenylcyclobutane-1,2-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules . Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine: The compound’s structure is similar to that of tropane alkaloids, which are known for their biological activities
Industry: In the industrial sector, this compound can be used in the synthesis of pharmaceuticals and other fine chemicals .
Mécanisme D'action
The mechanism of action for Bis(2-methoxycarbonyl-8-methyl-8-azabicyclo[32 given its structural similarity to tropane alkaloids, it is likely to interact with similar molecular targets and pathways . Tropane alkaloids typically exert their effects by inhibiting the reuptake of neurotransmitters such as dopamine and serotonin, thereby increasing their levels in the synaptic cleft.
Comparaison Avec Des Composés Similaires
Tropane Alkaloids: These include compounds like atropine and scopolamine, which share the 8-azabicyclo[3.2.1]octane scaffold.
Cyclobutane Derivatives: Compounds with similar cyclobutane structures, such as certain cyclobutane dicarboxylates.
Uniqueness: What sets Bis(2-methoxycarbonyl-8-methyl-8-azabicyclo[321]octan-3-yl) 3,4-diphenylcyclobutane-1,2-dicarboxylate apart is its combination of the bicyclic octane ring system and the cyclobutane ring
Propriétés
IUPAC Name |
bis(2-methoxycarbonyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3,4-diphenylcyclobutane-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H46N2O8/c1-39-23-15-17-25(39)31(35(41)45-3)27(19-23)47-37(43)33-29(21-11-7-5-8-12-21)30(22-13-9-6-10-14-22)34(33)38(44)48-28-20-24-16-18-26(40(24)2)32(28)36(42)46-4/h5-14,23-34H,15-20H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSWFFZJNZSEIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3C(C(C3C(=O)OC4CC5CCC(C4C(=O)OC)N5C)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H46N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
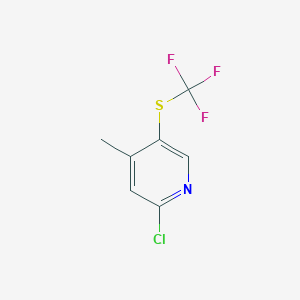
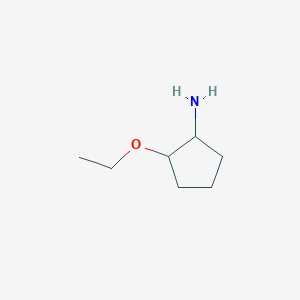
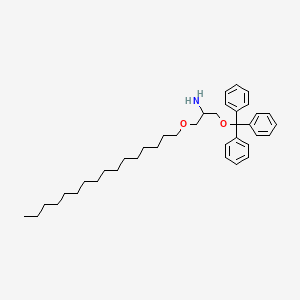
![(E)-6-(3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid](/img/structure/B12108690.png)
![2-[(Dimethylamino)methyl]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B12108695.png)

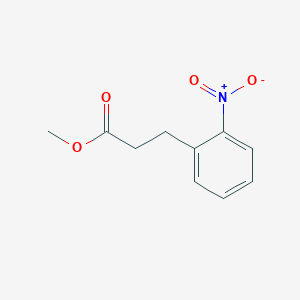
![1-Amino-8-azabicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B12108712.png)



